2-(Ethylsulfinyl)methylphenol
Overview
Description
2-(Ethylsulfinyl)methylphenol is an organic compound with the molecular formula C9H12O2S It is characterized by the presence of a phenol group substituted with an ethylsulfinylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylsulfinyl)methylphenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of a suitable phenol derivative with an ethylsulfinylmethyl group. The reaction conditions typically involve the use of a strong base, such as sodium hydride, to deprotonate the phenol, followed by the addition of an ethylsulfinylmethyl halide. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the product. This could involve the use of continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
2-(Ethylsulfinyl)methylphenol undergoes various chemical reactions, including:
Oxidation: The ethylsulfinyl group can be further oxidized to an ethylsulfonyl group using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The ethylsulfinyl group can be reduced to an ethylthio group using reducing agents like lithium aluminum hydride.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated nitric acid for nitration, sulfuric acid for sulfonation, and halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.
Major Products
Oxidation: 2-(Ethylsulfonyl)methylphenol.
Reduction: 2-(Ethylthio)methylphenol.
Substitution: Various substituted phenols depending on the electrophile used.
Scientific Research Applications
2-(Ethylsulfinyl)methylphenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block for designing new compounds.
Biology: It may be used in studies involving enzyme inhibition and protein interactions due to its phenolic structure.
Industry: Used in the production of specialty chemicals and materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 2-(Ethylsulfinyl)methylphenol depends on its interaction with molecular targets. The phenol group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The ethylsulfinyl group can undergo redox reactions, influencing the oxidative state of biological systems. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2-(Methylsulfinyl)methylphenol: Similar structure but with a methyl group instead of an ethyl group.
2-(Ethylthio)methylphenol: Similar structure but with a thio group instead of a sulfinyl group.
2-(Ethylsulfonyl)methylphenol: Similar structure but with a sulfonyl group instead of a sulfinyl group.
Uniqueness
2-(Ethylsulfinyl)methylphenol is unique due to the presence of the ethylsulfinyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs
Properties
IUPAC Name |
2-(ethylsulfinylmethyl)phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2S/c1-2-12(11)7-8-5-3-4-6-9(8)10/h3-6,10H,2,7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFHHOTUNPVCFGS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)CC1=CC=CC=C1O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40968034 | |
Record name | 2-[(Ethanesulfinyl)methyl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40968034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53380-26-0 | |
Record name | Phenol, 2-(ethylsulfinyl)methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053380260 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-[(Ethanesulfinyl)methyl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40968034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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